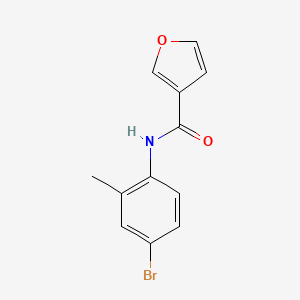

N-(4-bromo-2-methylphenyl)-3-furamide

Description

N-(4-bromo-2-methylphenyl)-3-furamide is a furanamide derivative featuring a furan ring substituted at the 3-position with an amide group linked to a 4-bromo-2-methylphenyl moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for probing structure-activity relationships (SAR) or as a synthetic intermediate. The bromine atom at the para position of the phenyl ring introduces significant steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems or alter solubility and stability compared to analogs with smaller substituents (e.g., fluorine) .

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

N-(4-bromo-2-methylphenyl)furan-3-carboxamide |

InChI |

InChI=1S/C12H10BrNO2/c1-8-6-10(13)2-3-11(8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |

InChI Key |

QMTSXZNIIYOKMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-furamide typically involves the condensation reaction between 4-bromo-2-methylaniline and furfural. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(4-bromo-2-methylphenyl)-3-furamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-furamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-furamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, derived from MedChemComm supplementary data (Evidences 2–6), share structural motifs with N-(4-bromo-2-methylphenyl)-3-furamide, particularly in their carboxamide cores and aryl/heteroaryl substituents. Key comparisons are outlined below:

Structural and Substituent Variations

Analytical Data

LC/MS conditions for related compounds () reveal retention times influenced by substituent polarity. For example:

- 2-(4-Fluorophenyl)-N-methyl-furopyridine carboxamide : Retention time ~2.5 min under gradient elution (5–95% acetonitrile) .

- Compounds with trifluoroethylamino groups exhibit earlier elution due to increased hydrophobicity, whereas pyridinylcyclopropylcarbamoyl analogs may elute later because of polar interactions .

Critical Analysis of Key Differences

- Steric Profile : The 2-methyl group on the phenyl ring introduces ortho steric hindrance, which is absent in analogs with para-fluorophenyl or unsubstituted aryl groups. This may reduce rotational freedom and limit binding to certain pockets .

- Synthetic Complexity : Brominated intermediates (for the target) may require specialized handling compared to fluorinated or chlorinated analogs, which are more commonly available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.